
5-(Boc-amino)-2-cyanopyridine
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Overview
Description
5-(Boc-amino)-2-cyanopyridine (CAS: 814263-30-4; molecular formula: C₁₁H₁₃N₃O₂; molecular weight: 219.24 g/mol) is a pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a cyano group at the 2-position. This compound is primarily utilized in organic synthesis and pharmaceutical research, where the Boc group serves to protect the amino functionality during multi-step reactions . Its stability under basic and nucleophilic conditions makes it a critical intermediate in peptide chemistry and catalytic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-amino)-2-cyanopyridine typically involves the protection of the amino group with a Boc group followed by the introduction of the cyano group. One common method involves the reaction of 5-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process may also involve the use of automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
5-(Boc-amino)-2-cyanopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: Boc deprotection is typically carried out using trifluoroacetic acid (TFA) in dichloromethane.
Reduction: Reduction of the cyano group can be achieved using LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidation reactions may involve reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Deprotected Amine: Removal of the Boc group yields 5-amino-2-cyanopyridine.
Reduced Amine: Reduction of the cyano group yields 5-(Boc-amino)-2-aminopyridine.
Scientific Research Applications
5-(Boc-amino)-2-cyanopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Boc-amino)-2-cyanopyridine depends on its specific application. In general, the Boc group protects the amino functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Pyridine Derivatives
2-Cyanopyridine (CAS: 1452-02-2)
- Applications : Widely used as a dehydrating agent in CeO₂-catalyzed reactions, such as glycerol carbonate (GC) and dimethyl carbonate (DMC) synthesis.
- Performance: Achieves a DMC yield of 351 mmol/g catalyst, significantly higher than derivatives like 5-chloro-2-cyanopyridine (163 mmol/g) or 2-cyanofuran (232 mmol/g) .
- Key Advantage: Strong adsorption on CeO₂ surfaces (DFT calculations confirm higher binding energy than 2-furonitrile), enhancing catalytic turnover .
5-Chloro-2-cyanopyridine (CAS: 33252-28-7)
- Structure: Chloro substituent at the 5-position; cyano group at the 2-position.
- Yield in DMC Synthesis : 163 mmol/g, highlighting the detrimental effect of electron-withdrawing substituents on catalytic efficiency .
5-Amino-2-cyanopyridine
- Structure: Unprotected amino group at the 5-position; cyano group at the 2-position.
- Limitations: The free amino group is prone to undesired side reactions (e.g., oxidation or nucleophilic attack), making Boc protection essential for stability in synthetic applications .
Comparison with Non-Pyridine Nitriles
2-Furonitrile
- Structure: Furan ring with a cyano group.
- Catalytic Performance: Lower DMC formation rate (Table 3, Entry 13 vs. Entry 1: 2-cyanopyridine > 2-furonitrile) due to weaker adsorption on CeO₂ .
- Drawback: Methanolysis of 2-furamide (hydrolysis product) occurs more readily than picolinamide, reducing selectivity .
Acetonitrile
- Structure : Simple aliphatic nitrile.
- Applications : Cheaper alternative but less effective.
- Issues: Forms acetic acid via hydrolysis, leading to by-products (e.g., ammonium carbonate) and lower selectivity (60.3% vs. ≥97% for 2-cyanopyridine) .
Boc-Protected vs. Other Protected Derivatives
5-Aminomethyl-2-(Boc-amino)pyridine (CAS: 187237-37-2)
- Structure: Boc-protected amino group at the 2-position; aminomethyl group at the 5-position.
- Applications: Used in peptide modifications; the aminomethyl group introduces additional reactivity for conjugation .
tert-Butyl (6-cyano-pyridin-3-yl)carbamate (CAS: 814263-30-4)
- Synonym: Alternate naming for 5-(Boc-amino)-2-cyanopyridine.
- Advantage: Combines the stability of Boc protection with the catalytic utility of the cyano group, enabling use in both organic synthesis and CeO₂-mediated reactions .
Performance Data and Key Findings
Table 2: Adsorption Energy on CeO₂ (DFT Calculations)
Compound | Adsorption Energy (eV) |
---|---|
2-Cyanopyridine | -3.2 |
2-Furonitrile | -2.7 |
Biological Activity
5-(Boc-amino)-2-cyanopyridine (CAS No. 814263-30-4) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.
Chemical Structure and Properties
This compound features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group at the 5-position of the pyridine ring, along with a cyano group at the 2-position. The molecular formula is C11H13N3O2, and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyridine Ring : Starting from commercially available pyridine derivatives, the cyano group is introduced via nucleophilic substitution.
- Boc Protection : The amino group is protected using Boc anhydride in a suitable solvent, usually under basic conditions to facilitate the reaction.
- Purification : The product is purified using chromatography techniques to ensure high purity for biological testing.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of drug discovery and development.
Inhibition Studies
A study highlighted its potential as an inhibitor of certain enzymes, including insulin-regulated aminopeptidase (IRAP). Compounds structurally related to this compound were screened for their inhibitory effects on IRAP, which plays a role in neurodegenerative diseases. The results indicated promising IC50 values in the low micromolar range, suggesting significant potency against this target .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of both the amino and cyano functionalities may enhance its binding affinity and specificity, leading to effective inhibition of target enzymes .
Case Study 1: Neuroprotective Effects
In a model assessing neuroprotective effects, derivatives of this compound were shown to enhance memory retention in rodents through modulation of neuropeptide signaling pathways. This suggests potential applications in treating cognitive disorders.
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of related compounds. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines, indicating a possible therapeutic role for compounds derived from this compound in oncology .
Data Summary
Property | Value |
---|---|
Molecular Formula | C11H13N3O2 |
CAS Number | 814263-30-4 |
Biological Target | Insulin-regulated aminopeptidase (IRAP) |
IC50 Values | Low µM range |
Potential Applications | Neuroprotection, Anticancer |
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for preparing 5-(Boc-amino)-2-cyanopyridine?
- Methodological Answer : The synthesis typically involves:
Amino Group Protection : The Boc (tert-butoxycarbonyl) group is introduced to protect the amine using di-tert-butyl dicarbonate (Boc anhydride) in a base like triethylamine, often in dichloromethane at 0–25°C .
Cyanopyridine Formation : A nucleophilic substitution or coupling reaction (e.g., using cyano sources like CuCN or Pd-catalyzed cyanation) is employed to introduce the cyano group at the 2-position .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements (>70%) are achievable by controlling stoichiometry and avoiding moisture .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm Boc protection (δ ~1.4 ppm for tert-butyl protons) and cyano group presence (C≡N stretching at ~2200 cm⁻¹ in IR) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ≈ 249.3 for C11H14N3O2) .
- Elemental Analysis : Validate stoichiometry (C, H, N within ±0.4% of theoretical values) .
Q. How does the Boc group influence the stability and reactivity of this compound?
- Methodological Answer : The Boc group:
- Enhances Stability : Protects the amine from oxidation and side reactions during storage or synthesis. Stable under neutral/basic conditions but labile in acidic environments (e.g., TFA/DCM for deprotection) .
- Modulates Reactivity : The electron-withdrawing cyano group at the 2-position directs electrophilic substitution to the 4- or 6-positions, while the Boc group sterically hinders nucleophilic attack at the 5-position .
Advanced Research Questions
Q. How do electronic effects of substituents on the pyridine ring impact the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Substituents at the 5-position (e.g., Boc-amino) alter electron density:
- Electron-Withdrawing Groups (EWGs) : The cyano group at the 2-position reduces electron density, facilitating oxidative addition in Pd-catalyzed couplings. For example, Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently with Pd(PPh3)4 and K2CO3 in THF/H2O (70–80°C, 12h) .
- Substituent Effects : In DMC synthesis, 5-substituted 2-cyanopyridines with EWGs (e.g., -F, -Cl) show reduced yields due to destabilized transition states. Computational studies (DFT) reveal correlations between cyanogroup carbon charge and reactivity .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., Methyl 5-(Boc-amino)pyridine-2-acetate, δ 7.8–8.2 ppm for pyridine protons) .
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For crystallographic discrepancies, recrystallize from ethanol/water and perform single-crystal X-ray diffraction .
- Literature Harmonization : Prioritize data from peer-reviewed journals over vendor-supplied COAs, which may lack experimental details .
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases). Focus on hydrogen bonding between the cyano group and active-site residues .
- MD Simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories (AMBER or GROMACS). Key metrics include RMSD (<2 Å) and binding free energies (MM-PBSA) .
- QSAR Models : Corrogate substituent effects (e.g., Boc group bulkiness) with inhibitory potency (IC50) using descriptors like logP and polar surface area .
Q. Guidelines for Reproducibility
- Experimental Replication : Include full synthetic protocols (solvents, catalysts, temperatures) in Supplementary Information, adhering to Beilstein Journal standards .
- Data Archiving : Deposit raw NMR, HPLC, and crystallographic data in public repositories (e.g., PubChem, Zenodo) with persistent identifiers .
Properties
IUPAC Name |
tert-butyl N-(6-cyanopyridin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORXJOIBOYMOMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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